molecular formula C9H9N3 B099260 4-Hydrazinoquinoline CAS No. 15793-93-8

4-Hydrazinoquinoline

Cat. No.: B099260
CAS No.: 15793-93-8
M. Wt: 159.19 g/mol
InChI Key: MYGFXCLXHGITIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinoquinoline is an organic compound with the molecular formula C9H9N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinoquinoline typically involves a multi-step reaction process. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazinoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Hydrazinoquinoline
  • 4-Hydrazinopyridine
  • 7-Chloro-4-hydrazinoquinoline

Comparison:

4-Hydrazinoquinoline stands out due to its unique position of the hydrazino group on the quinoline ring, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

quinolin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFXCLXHGITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427248
Record name 4-Hydrazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-93-8
Record name 4-Hydrazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinoquinoline
Reactant of Route 2
4-Hydrazinoquinoline
Reactant of Route 3
4-Hydrazinoquinoline
Reactant of Route 4
4-Hydrazinoquinoline
Reactant of Route 5
4-Hydrazinoquinoline
Reactant of Route 6
4-Hydrazinoquinoline
Customer
Q & A

ANone: While the exact mechanisms of action for all derivatives are still under investigation, many 4-Hydrazinoquinoline derivatives exhibit their effects through interactions with specific enzymes or cellular processes. For instance, some act as:

  • DNA Intercalators & Crosslinkers: These derivatives can directly bind to DNA, interfering with replication and transcription processes. This mechanism is particularly relevant in their anticancer activity [, ].
  • Enzyme Inhibitors: Certain derivatives demonstrate inhibitory effects on enzymes like NQO1 and NQO2, which play roles in redox reactions and detoxification pathways. This inhibition can disrupt cellular processes and contribute to their therapeutic potential [].
  • Modulators of Cellular Pathways: Some this compound derivatives can induce autophagy and apoptosis, suggesting their potential in treating parasitic diseases like leishmaniasis [].

ANone: this compound is an aromatic heterocyclic compound with the following structural characteristics:

  • Spectroscopic Data:
    • 1H NMR and 13C NMR: Provide insights into the arrangement of hydrogen and carbon atoms within the molecule, respectively [].
    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound [].
    • Infrared (IR) Spectroscopy: Reveals information about functional groups present in the molecule, such as the characteristic stretching vibrations of N-H and C=N bonds [].
    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information on the electronic transitions within the molecule and can be used for quantitative analysis [].

ANone: The research primarily focuses on the biological activity and synthesis of this compound derivatives. Information regarding material compatibility and stability under various conditions is limited within the provided research papers. Further studies are needed to explore these aspects.

ANone: The provided research doesn’t present evidence for this compound itself acting as a catalyst. The focus lies predominantly on its derivatives acting as enzyme inhibitors or through other mechanisms of action.

ANone: Computational chemistry plays a crucial role in understanding and predicting the properties of this compound derivatives.

  • QSAR Modeling: Researchers utilize Quantitative Structure-Activity Relationship (QSAR) models to establish correlations between the molecular structure of derivatives and their biological activities. This approach aids in designing novel derivatives with enhanced potency and selectivity [, , ].
  • Molecular Docking: This technique helps predict the binding interactions of this compound derivatives with target proteins or enzymes, offering insights into their potential mechanisms of action [].
  • DFT Calculations: Density Functional Theory (DFT) calculations are employed to investigate the electronic properties and geometries of these compounds, providing a deeper understanding of their reactivity and intermolecular interactions [].

ANone: Structure-Activity Relationship (SAR) studies are crucial in optimizing the biological activity of this compound derivatives.

  • Substituent Effects: The presence and nature of substituents on the quinoline ring system significantly influence the compound's activity. For example, electron-donating groups at positions 6 and 8 of the quinoline ring have been linked to increased antimalarial and antibacterial activity, while electron-withdrawing groups at positions 5 and 7 decrease these activities [].
  • Lipophilicity: Lipophilicity, a measure of a compound's affinity for fats and lipids, plays a role in its ability to permeate cell membranes. The introduction of lipophilic groups can enhance the compound's cellular uptake and distribution [].
  • Hydrazone Moiety: Modifications to the hydrazine moiety, such as the introduction of various carbonyl groups to form hydrazones, can significantly impact the compound's target selectivity, binding affinity, and overall pharmacological profile [, , ].

ANone: While the provided research focuses heavily on synthesis and biological evaluation, limited information is available on the stability of this compound under various conditions.

A: The research primarily focuses on synthesis and in vitro evaluations. While some studies touch upon in vivo toxicity [, ], detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are limited within the provided research.

A:

  • In vitro studies: Several studies demonstrate the efficacy of this compound derivatives against various cancer cell lines, including leukemia, breast cancer, and lung cancer cells [, , ]. Additionally, some derivatives exhibit promising antiparasitic activity against Leishmania species in cellular assays [].
  • In vivo studies: Research indicates that some derivatives can inhibit tumor growth in mouse xenograft models [, ]. Further research is needed to explore their efficacy in other disease models and to determine their therapeutic windows.

ANone:

  • Toxicity Profile: this compound derivatives exhibit varying levels of toxicity. Some are classified as low to moderately toxic [, ], while others display significant cytotoxicity [, ].
  • Structure-Toxicity Relationship: The type and position of substituents on the quinoline ring can influence the compound's toxicity. For instance, electron-donating substituents have been associated with increased toxicity [].
  • Experimental Models: Toxicity evaluations are typically conducted using in silico models (e.g., GUSAR, TEST) and in vivo studies in rodents [, ].

ANone: Researchers employ a combination of techniques for the characterization and quantification of this compound and its derivatives.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Vis spectroscopy are commonly used to determine the structure, purity, and concentration of these compounds [, , ].
  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can be employed to separate, identify, and quantify this compound derivatives in complex mixtures [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.